Cyclooctane-1,2-diyl dimethanesulfonate
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Overview
Description
Cyclooctane-1,2-diyl dimethanesulfonate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclooctane ring with two methanesulfonate groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2-diyl dimethanesulfonate can be synthesized through the reaction of cyclooctane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclooctane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctane-1,2-diol by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and primary amines for amine substitution.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include azido-cyclooctane derivatives and amino-cyclooctane derivatives.
Reduction Reactions: The major product is cyclooctane-1,2-diol.
Scientific Research Applications
Cyclooctane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Biology: The compound can be modified to create bioactive molecules that interact with biological targets, making it useful in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications due to their ability to interact with specific enzymes and receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclooctane-1,2-diyl dimethanesulfonate involves its ability to undergo substitution and reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1,2-diol: A precursor to cyclooctane-1,2-diyl dimethanesulfonate, it has similar structural features but lacks the methanesulfonate groups.
Cyclooctane-1,2-diyl dibromide: Another derivative of cyclooctane, it has bromine atoms instead of methanesulfonate groups.
Uniqueness
This compound is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications.
Properties
CAS No. |
38931-98-5 |
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Molecular Formula |
C10H20O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2-methylsulfonyloxycyclooctyl) methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI Key |
WTSZMDBYTKMZRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C |
Origin of Product |
United States |
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